
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne is a chemical compound known for its unique structure and properties. It is a trimeric oligodiacetylene, which means it consists of three diacetylene units.
Méthodes De Préparation
The synthesis of 2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne involves multiple steps. One common method includes the coupling of diacetylene units under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups. .
Applications De Recherche Scientifique
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactivity of oligodiacetylenes.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Materials Science: This compound is explored for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2,2,17,17-Tetramethyloctadeca-5,9,13-triene-3,7,11,15-tetrayne can be compared with other oligodiacetylenes, such as:
1,4-Diphenylbutadiyne: Known for its use in organic synthesis and materials science.
Hexa-1,3,5-triyne:
Octa-1,3,5,7-tetrayne: Investigated for its reactivity and potential use in the development of new materials
This compound stands out due to its specific structure and the resulting properties, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
102745-37-9 |
|---|---|
Formule moléculaire |
C22H24 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,2,17,17-tetramethyloctadeca-5,9,13-trien-3,7,11,15-tetrayne |
InChI |
InChI=1S/C22H24/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6/h7-8,13-16H,1-6H3 |
Clé InChI |
PTPSIMYQDPDUHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC=CC#CC=CC#CC=CC#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


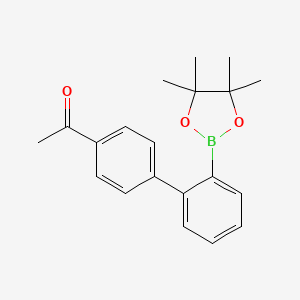
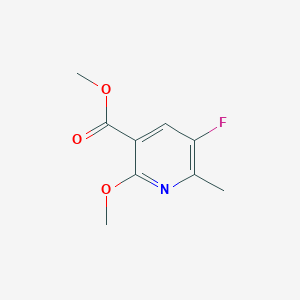
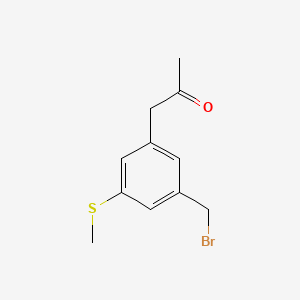

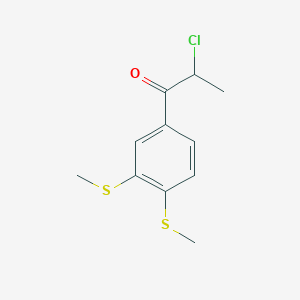
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)

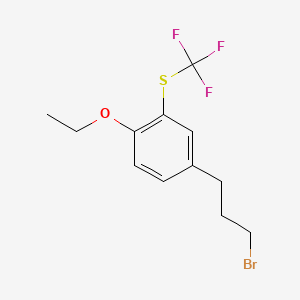

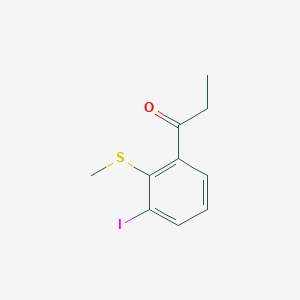
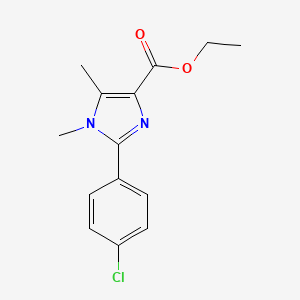
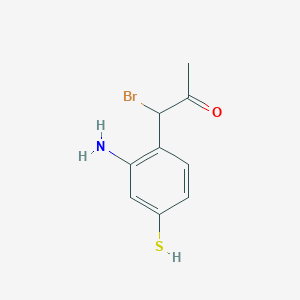
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
